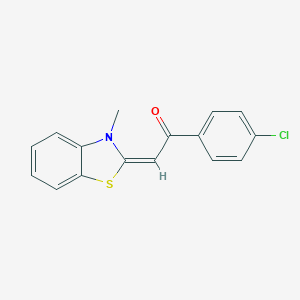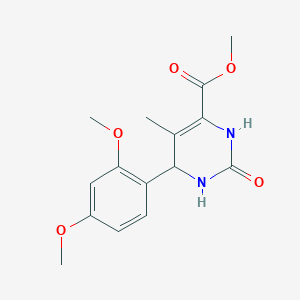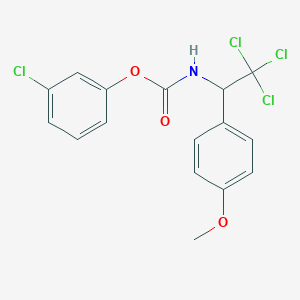
1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone: is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a chlorophenyl group and a methylbenzothiazolylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: In chemistry, 1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
(2E)-1-(4-chlorophenyl)-2-(benzothiazol-2(3H)-ylidene)ethanone: Lacks the methyl group on the benzothiazole ring.
(2E)-1-(4-chlorophenyl)-2-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)ethanone: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness: The presence of the methyl group on the benzothiazole ring in 1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone distinguishes it from similar compounds
特性
分子式 |
C16H12ClNOS |
|---|---|
分子量 |
301.8g/mol |
IUPAC名 |
(2E)-1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C16H12ClNOS/c1-18-13-4-2-3-5-15(13)20-16(18)10-14(19)11-6-8-12(17)9-7-11/h2-10H,1H3/b16-10+ |
InChIキー |
YQKVHOFMQZBZCQ-MHWRWJLKSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=C(C=C3)Cl |
SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N-{4-{4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-nitrobenzyl}-3-nitrophenyl}acetamide](/img/structure/B414342.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B414343.png)
![4-bromo-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B414346.png)
![3-Phenyl-N-[2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl]-acrylamide](/img/structure/B414347.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]acetamide](/img/structure/B414348.png)
![N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]-2-furamide](/img/structure/B414351.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]benzamide](/img/structure/B414352.png)
![4-Methyl-N-{2,2,2-trichloro-1-[(furan-2-ylmethyl)-amino]-ethyl}-benzamide](/img/structure/B414353.png)



![4-tert-butyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B414361.png)


